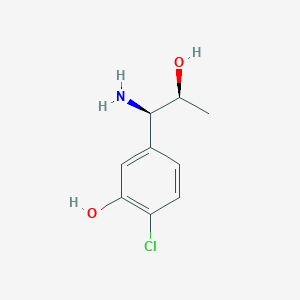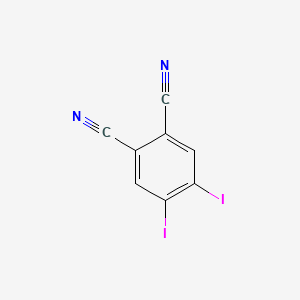
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a dioxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine typically involves multi-step reactions. One common approach is the reaction of 2-bromo-4-chloroaniline with appropriate reagents to form the desired dioxazine ring. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .
Scientific Research Applications
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have identified potential binding sites and interactions consistent with its observed activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Bromo-4-chlorophenol
- 2-Bromo-4-chlorophenyl-2-bromobutanoate
- (2-Bromo-4-chlorophenyl)(phenyl)methanol
Uniqueness
3-(2-Bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine is unique due to its specific dioxazine ring structure combined with bromine and chlorine substituents.
Properties
Molecular Formula |
C9H7BrClNO2 |
|---|---|
Molecular Weight |
276.51 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenyl)-5,6-dihydro-1,4,2-dioxazine |
InChI |
InChI=1S/C9H7BrClNO2/c10-8-5-6(11)1-2-7(8)9-12-14-4-3-13-9/h1-2,5H,3-4H2 |
InChI Key |
FCDJEWNUNCDTRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CON=C(O1)C2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)



![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)





![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)

